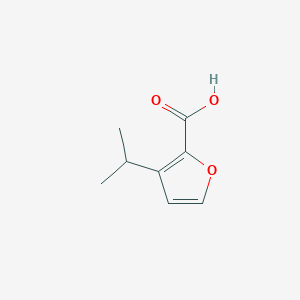![molecular formula C21H22N4O5 B2587606 benzyl 2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate CAS No. 899948-26-6](/img/structure/B2587606.png)
benzyl 2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate is a useful research compound. Its molecular formula is C21H22N4O5 and its molecular weight is 410.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods and Derivative Compounds
Research on compounds structurally related to benzyl 2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate often involves synthesis of novel heterocyclic compounds with potential pharmacological applications. For example, the synthesis of 4-methyl-s-triazolo[4,3-a]purin-9(4H)-ones and tetrazolo[1,5-a]purin-9(4H)-ones as aza analogs of "Y" bases involves condensation reactions and oxidative cyclization, demonstrating the complex synthetic routes used to create structurally similar compounds (Nagamatsu et al., 1985).
Properties and Applications
The properties of related compounds, such as their electrochemical properties, antioxidant activity, and potential for application in medicinal chemistry, have been extensively studied. For instance, the synthesis, structure, and electrochemical properties of new sterically hindered o-benzoquinone derivatives have been investigated, showcasing the relevance of these compounds in developing materials with specific redox characteristics (Arsenyev et al., 2020). Similarly, studies on the synthesis and antioxidant activity of derivatives of 8Н-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ones highlight the pharmacological potential of these compounds (Novodvorskyi et al., 2020).
Implications in Peptide Synthesis
Moreover, compounds with similar functional groups have been implicated in peptide synthesis, demonstrating their utility in bioorganic chemistry. For example, the preparation and properties of di-, tri-, and poly-(ethyleneglycol) esters of 2-benzoxazolon-3-yl-acetic acid explore the conjugation of this moiety to polyethylene glycols, offering insights into the synthesis of biologically active cephem derivatives (Mincheva et al., 1994).
Mechanism of Action
Benzyl group
The benzyl group is often involved in various chemical reactions, including free radical reactions and nucleophilic substitutions . It can influence the reactivity and selectivity of the compound.
Tert-butyl group
The tert-butyl group is a bulky group often used in organic chemistry to protect reactive sites during a chemical reaction .
properties
IUPAC Name |
benzyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-21(2,3)14-10-24-16-17(22-19(24)30-14)23(4)20(28)25(18(16)27)11-15(26)29-12-13-8-6-5-7-9-13/h5-10H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOCMCLOJJXMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B2587523.png)
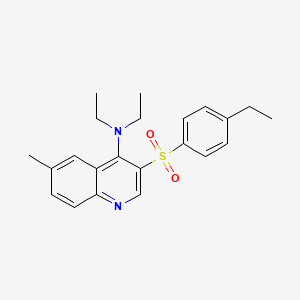
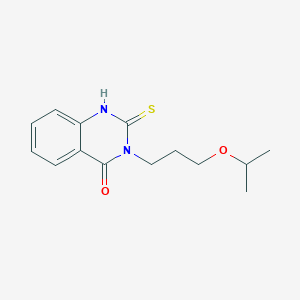
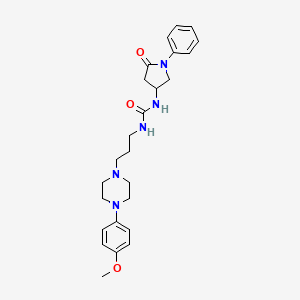


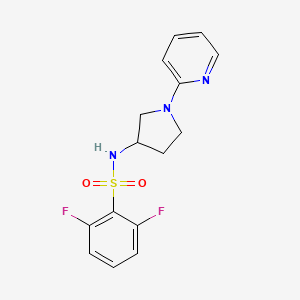
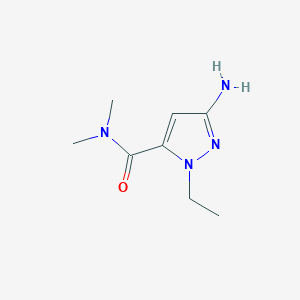
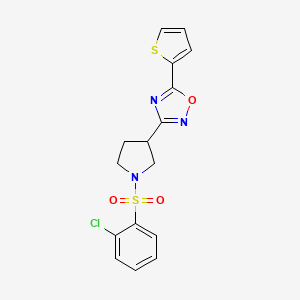
![Methyl 2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2587539.png)
![N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-3-methoxybenzamide](/img/structure/B2587540.png)

